3-Chloro-5-cyclopropoxypyridazine
Overview
Description
3-Chloro-5-cyclopropoxypyridazine is a heterocyclic compound with the molecular formula C₇H₇ClN₂O It is a derivative of pyridazine, featuring a chlorine atom at the third position and a cyclopropoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the cyclopropoxy group. One common method includes:
Chlorination: Starting with pyridazine, chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropanol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxypyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the cyclopropoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include 3-amino-5-cyclopropoxypyridazine or 3-thio-5-cyclopropoxypyridazine.
Oxidation Products: Products may include 3-chloro-5-cyclopropoxy-pyridazine-1-oxide.
Reduction Products: Reduced derivatives of the pyridazine ring or the cyclopropoxy group.
Scientific Research Applications
3-Chloro-5-cyclopropoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of pyridazine derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxypyridazine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Chloro-5-ethoxypyridazine: Features an ethoxy group in place of the cyclopropoxy group.
3-Chloro-5-propoxypyridazine: Contains a propoxy group instead of a cyclopropoxy group.
Uniqueness
3-Chloro-5-cyclopropoxypyridazine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-chloro-5-cyclopropyloxypyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-3-6(4-9-10-7)11-5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAJNQOTQGIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=NN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744787 | |
Record name | 3-Chloro-5-(cyclopropyloxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-24-4 | |
Record name | Pyridazine, 3-chloro-5-(cyclopropyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346691-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(cyclopropyloxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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